3,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide
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Overview
Description
3,4-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a complex organic compound characterized by its unique structure, which includes difluoro groups, a morpholinoethyl chain, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide typically involves multiple steps, starting with the preparation of the core pyrrole ring The initial step may include the formation of 1-methyl-1H-pyrrole through a Fischer indole synthesis or similar methods
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents would be crucial to achieving the desired product. Continuous flow chemistry might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are often used.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes and potential therapeutic targets.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings. Its chemical properties may enhance the performance of these materials.
Mechanism of Action
The mechanism by which 3,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide
3,4-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide
3,4-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)butyl)benzamide
Uniqueness
3,4-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide stands out due to its morpholinoethyl chain, which imparts unique chemical and biological properties compared to its similar counterparts. This structural difference can lead to variations in reactivity, solubility, and biological activity.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2/c1-22-6-2-3-16(22)17(23-7-9-25-10-8-23)12-21-18(24)13-4-5-14(19)15(20)11-13/h2-6,11,17H,7-10,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKACWBCTWAJQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC(=C(C=C2)F)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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